![molecular formula C27H36N2O2 B14166975 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- CAS No. 66104-74-3](/img/structure/B14166975.png)
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- is an organic compound with the CAS number 91696-30-9. It is a derivative of anthracenedione, characterized by the presence of two amino groups substituted with 2-ethylhexyl and pentyl chains. This compound is known for its aromatic properties and is commonly used as a dye, pigment, or fluorescent marker in chemical research and industrial applications .
Méthodes De Préparation
The synthesis of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The nitro groups are reduced to amino groups, yielding 9,10-diaminoanthracene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form using reducing agents such as sodium borohydride.
Substitution: The amino groups can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. Major products formed from these reactions include substituted anthracenediones and their quinone derivatives .
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent marker in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological assays to study cellular processes and interactions due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- involves its interaction with molecular targets through its aromatic and amino functional groups. These interactions can lead to the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. The compound can also intercalate into DNA, disrupting cellular processes and leading to cell death. The specific pathways involved include the activation of apoptotic signaling cascades and the inhibition of key enzymes involved in cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- include other anthracenedione derivatives such as:
9,10-Anthracenedione:
1,4-Diaminoanthraquinone: A derivative with two amino groups, used as a dye and in biological research.
2-Ethylanthraquinone: Another derivative used in the production of hydrogen peroxide.
The uniqueness of 9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
66104-74-3 |
|---|---|
Formule moléculaire |
C27H36N2O2 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
1-(2-ethylhexylamino)-4-(pentylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H36N2O2/c1-4-7-11-17-28-22-15-16-23(29-18-19(6-3)12-8-5-2)25-24(22)26(30)20-13-9-10-14-21(20)27(25)31/h9-10,13-16,19,28-29H,4-8,11-12,17-18H2,1-3H3 |
Clé InChI |
NHECENGTXWECHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC1=C2C(=C(C=C1)NCC(CC)CCCC)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)
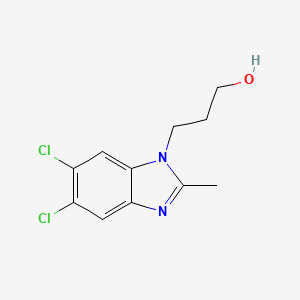
![7-methyl-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14166900.png)
![4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride](/img/structure/B14166901.png)
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)
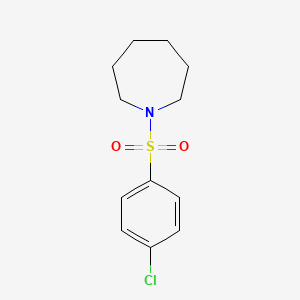

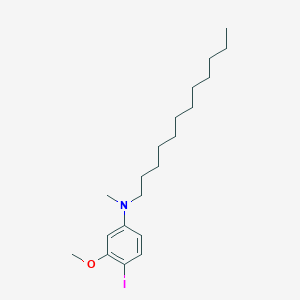
![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166935.png)
![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166941.png)
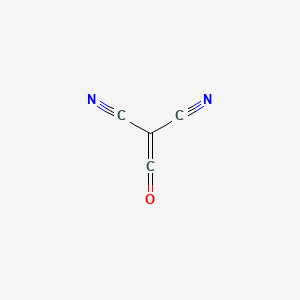
![(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine](/img/structure/B14166951.png)
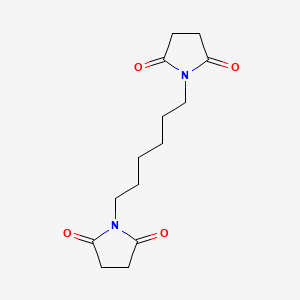
![Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-](/img/structure/B14166967.png)
